molecular formula C21H26N2O B091360 3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one CAS No. 16488-05-4

3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one

Cat. No.: B091360
CAS No.: 16488-05-4
M. Wt: 322.4 g/mol
InChI Key: RWWJDQTVNWRYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one is a complex organic compound that belongs to the class of dibenzazepines. These compounds are characterized by their tricyclic structure, which includes two benzene rings fused to an azepine ring. This particular compound has additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Dibenzazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the N,N-diethyl-beta-alanyl group may require specific reagents and conditions, such as alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one involves its interaction with specific molecular targets. This may include:

    Binding to Receptors: Interaction with cell surface or intracellular receptors to modulate signaling pathways.

    Enzyme Inhibition: Inhibition of specific enzymes to alter metabolic processes.

    Pathway Modulation: Influence on cellular pathways to exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    5H-Dibenz(b,f)azepine: The parent compound without additional functional groups.

    Carbamazepine: A well-known dibenzazepine derivative used as an anticonvulsant and mood stabilizer.

    Oxcarbazepine: A derivative of carbamazepine with similar therapeutic uses.

Uniqueness

3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one is unique due to its specific functional groups, which may impart distinct chemical and biological properties compared to other dibenzazepine derivatives.

Properties

CAS No.

16488-05-4

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

3-(diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one

InChI

InChI=1S/C21H26N2O/c1-3-22(4-2)16-15-21(24)23-19-11-7-5-9-17(19)13-14-18-10-6-8-12-20(18)23/h5-12H,3-4,13-16H2,1-2H3

InChI Key

RWWJDQTVNWRYOA-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31

Key on ui other cas no.

16488-05-4

Synonyms

5-[3-(Diethylamino)-1-oxopropyl]-10,11-dihydro-5H-dibenz[b,f]azepine

Origin of Product

United States

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